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molecular formula C6H9NO2 B1601495 1-(3-Methylisoxazol-5-yl)ethanol CAS No. 71502-43-7

1-(3-Methylisoxazol-5-yl)ethanol

Cat. No. B1601495
M. Wt: 127.14 g/mol
InChI Key: QLOCZOGQZFCJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504420B2

Procedure details

To a stirring solution of 5.2 mL (84.9 mmol) of acetaldehyde oxime, 6.7 mL (85.5 mmol) of 3-butyn-2-ol, and 1.2 mL (8.6 mmol) of Et3N in 20 mL of CH2Cl2 at 0° C. was added 275 mL of NaOCl over a period of 2 h 45 min. The ice bath was removed and stirring was continued at r.t. for 18 h. Chloroform was added, and the layers were separated. The organic layer was extracted with CHCl3 (2×) and with the extract of a mixture of (80 mL CHCl3: 10 mL H2O: 10 mL MeOH) (2×). The combined extracts were dried over Na2SO4, filtered and concentrated. Purification by flash silica gel chromatography (2% MeOH/CHCl3) provided 2.2 g of 1-(3-methylisoxazol-5-yl)ethanol as an orange-yellow oil in 20% yield.
Name
acetaldehyde oxime
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[N:3][OH:4])[CH3:2].[CH3:5][CH:6]([OH:9])[C:7]#[CH:8].CCN(CC)CC.[O-]Cl.[Na+]>C(Cl)Cl>[CH3:2][C:1]1[CH:8]=[C:7]([CH:6]([OH:9])[CH3:5])[O:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
acetaldehyde oxime
Quantity
5.2 mL
Type
reactant
Smiles
C(C)=NO
Name
Quantity
6.7 mL
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
275 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
ADDITION
Type
ADDITION
Details
Chloroform was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with CHCl3 (2×)
EXTRACTION
Type
EXTRACTION
Details
with the extract of a mixture of (80 mL CHCl3: 10 mL H2O: 10 mL MeOH) (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (2% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NOC(=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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